molecular formula C7H10N2O B1373171 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea CAS No. 1249183-21-8

1-Cyclopropyl-3-(prop-2-yn-1-yl)urea

Cat. No. B1373171
M. Wt: 138.17 g/mol
InChI Key: KXEBMAUNGSMZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cyclopropyl-3-(prop-2-yn-1-yl)urea” is an organic compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 g/mol .

Scientific Research Applications

Ureas in Drug Design

Ureas, including 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea, exhibit unique hydrogen bonding capabilities, making them significant in drug-target interactions. They are incorporated into small molecules with a broad range of bioactivities, enhancing selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Urea derivatives have been successfully studied as modulators for biological targets like kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes (HDAC, PRMT, DOT1L) (Jagtap et al., 2017).

Urea in Cyanobacteria and Biotechnological Implications

Cyanobacteria, essential for photosynthetic production and CO2 assimilation, can utilize urea as a nitrogen source, offering a cost-effective alternative to nitrate in bioproduction processes coupled with wastewater treatment. The genomics of urea transport and catabolism in cyanobacteria highlight the potential for selecting suitable hosts for biotechnological applications, leveraging the urease and urea transport genes for efficient urea metabolism and detoxification (Veaudor et al., 2019).

Urea as a Hydrogen Carrier

Recent studies have explored urea as a hydrogen carrier for fuel cells, highlighting its non-toxicity, stability, and ease of transport and storage. The vast natural resource of urea, coupled with its cheap and widespread availability, positions it as a potential solution for sustainable hydrogen supply, pending further research attention (Rollinson et al., 2011).

Urea Biosensors for Health and Environmental Monitoring

Advancements in urea biosensors, utilizing various materials for enzyme immobilization, have made significant strides in detecting and quantifying urea concentration. These sensors are crucial for monitoring critical diseases related to abnormal urea levels in the human body and have applications in fisheries, dairy, food preservation, and agriculture (Botewad et al., 2021).

Urea in Ruminant Nutrition

Urea is used as a non-protein nitrogen source in ruminant diets, facilitating microbial protein synthesis in the rumen. The regulation of urea metabolism by rumen bacterial urease is crucial for improving the efficiency of urea utilization in ruminants, with implications for sustainable agricultural practices (Jin et al., 2018).

Safety And Hazards

The safety and hazards associated with “1-Cyclopropyl-3-(prop-2-yn-1-yl)urea” are not fully documented. It’s always recommended to handle chemicals with appropriate safety measures .

properties

IUPAC Name

1-cyclopropyl-3-prop-2-ynylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-5-8-7(10)9-6-3-4-6/h1,6H,3-5H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEBMAUNGSMZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(prop-2-yn-1-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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